N1-Sulfonylation Confers 3.4-Fold Higher Topological Polar Surface Area vs. N-Phenyl Des-Sulfonyl Analog
The target compound 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (CAS 477850-51-4) exhibits a computed TPSA of 66.48 Ų versus approximately 19.6–26.0 Ų estimated for the des-sulfonyl analog 1-(4-chlorophenyl)pyrazolidin-3-one (CAS 6119-12-6, MW 196.64, one H-bond donor, two H-bond acceptors) . This represents an approximately 2.5–3.4-fold increase in polar surface area, driven by the introduction of the sulfonyl (S=O₂) group. The target compound also shows LogP = 0.7656, substantially lower than the estimated LogP of ~2.0–2.5 for the more lipophilic N-phenyl analog . This altered polarity profile directly impacts membrane permeability predictions and oral bioavailability scoring according to Lipinski and Veber rules.
| Evidence Dimension | Topological polar surface area (TPSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA = 66.48 Ų; LogP = 0.7656; H_Acceptors = 3; H_Donors = 1; Rotatable_Bonds = 2 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)pyrazolidin-3-one (CAS 6119-12-6): TPSA est. ~19.6–26.0 Ų; LogP est. ~2.0–2.5; H_Acceptors = 2; H_Donors = 1 |
| Quantified Difference | ΔTPSA ≈ 40–47 Ų (2.5–3.4× increase); ΔLogP ≈ –1.2 to –1.7 units; ΔH_Acceptors = +1 |
| Conditions | Computed via standard molecular descriptor algorithms as reported by vendor specification sheets and ChemSrc database entries |
Why This Matters
The substantially higher TPSA and lower LogP predict reduced passive membrane permeability for the sulfonylated compound, making it preferentially suitable for target classes requiring extracellular or cell-surface engagement rather than intracellular target access—a critical selection criterion for assay design.
